1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione

Description

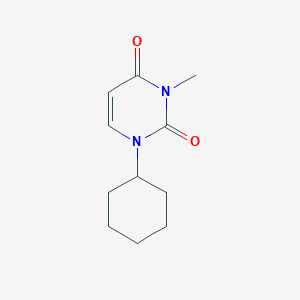

1-Cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione is a substituted pyrimidine-dione derivative characterized by a cyclohexyl group at position 1 and a methyl group at position 2. Pyrimidine-diones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and two ketone groups. These structures are pharmacologically significant due to their resemblance to natural nucleobases like uracil and thymine .

Properties

CAS No. |

21031-75-4 |

|---|---|

Molecular Formula |

C11H16N2O2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

1-cyclohexyl-3-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O2/c1-12-10(14)7-8-13(11(12)15)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3 |

InChI Key |

HTSUBJPVNWIPEH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=CN(C1=O)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. A common method might include the reaction of cyclohexylamine with a suitable diketone or diester, followed by cyclization in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including considerations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors or other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using oxidizing agents.

Reduction: Reduction to more reduced forms using reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents might include potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents might include lithium aluminum hydride or sodium borohydride.

Substitution: Conditions would depend on the specific substituents involved but might include acidic or basic catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrimidine derivatives.

Scientific Research Applications

1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione might have applications in:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in biochemical studies or as a ligand in binding studies.

Medicine: Potential therapeutic applications, though specific uses would require further research.

Industry: Use in the production of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for 1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. This might involve binding to specific enzymes or receptors, altering their activity, and affecting downstream pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Impact on Bioactivity: Halogenation: The 5-iodo derivative () exhibits potent antimicrobial activity, suggesting halogenation enhances target binding or stability . Aromatic vs. Aliphatic Groups: The phenyl and p-tolyl substituents in ’s compound improve synthetic versatility but may reduce solubility compared to cyclohexyl . Amino Groups: 6-Amino derivatives () show antiproliferative activity, likely due to hydrogen-bonding interactions with biological targets like kinases .

Synthetic Yields and Methods: Pd-catalyzed carbonylation () achieves high yields (73%) for multi-substituted pyrimidine-diones, whereas alkylation () often results in lower yields (5–53%) due to competing mono-/dialkylation pathways .

Antimicrobial Activity:

- 1-(Cyclohexylmethyl)-5-iodo-pyrimidine-2,4(1H,3H)-dione (): Demonstrated superior activity against Staphylococcus aureus compared to reference drugs like metronidazole .

- Thieno[2,3-d]pyrimidine-2,4-dione derivatives (): Show moderate-to-high antimicrobial activity, with thiazole-containing analogs outperforming simpler alkylated variants .

Anticancer and Antiproliferative Activity:

- 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (): Inhibits eukaryotic elongation factor-2 kinase (eEF-2K), a target in cancer therapy, with IC₅₀ values in the micromolar range .

- Quinazoline-2,4-dione Schiff bases (): Exhibit dual antiproliferative and antibacterial activity, highlighting the scaffold’s versatility .

Physicochemical and Pharmacokinetic Properties

- Stability : N-Alkylation (e.g., methyl or cyclohexyl) improves metabolic stability compared to unsubstituted pyrimidine-diones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.